molecular formula C17H19N5OS B2634010 N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896301-74-9

N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2634010
CAS RN: 896301-74-9
M. Wt: 341.43
InChI Key: MVXKQZHOANCSGR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of compounds structurally similar to N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been extensively studied. For instance, acetaminophen, a commonly used analgesic, and its metabolites have been characterized through high-resolution anion-exchange separation, revealing complex metabolic pathways and highlighting the importance of understanding drug metabolism in clinical pharmacology (Mrochek et al., 1974). Similarly, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, have been thoroughly investigated, elucidating its absorption, metabolism, excretion pathways, and the formation of unusual metabolites (Liu et al., 2017). These studies underline the significance of metabolic profiling in the development and clinical application of new therapeutic compounds.

Drug Safety and Efficacy

Research into compounds with similar structures often involves evaluating their safety and efficacy profiles. For example, a study on amtolmetin-guacyl, a nonsteroidal anti-inflammatory drug, assessed its effects on the gastroduodenal mucosa compared to piroxicam, revealing its potential for reduced gastric toxicity (Lazzaroni et al., 2001). In addition, pharmacokinetic studies, like the one on intravenous paracetamol in elderly patients, provide crucial insights into how age, sex, and genetic factors can influence drug metabolism and efficacy (Liukas et al., 2011). Understanding these aspects is vital for the development of safe and effective medications.

Receptor Interaction and Neuropharmacology

Compounds structurally related to N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are also studied for their interaction with biological receptors and their potential neuropharmacological effects. For instance, the 5-HT1A receptor occupancy by a novel antagonist, studied using positron emission tomography (PET), offers insights into drug-receptor interactions and their implications for treating anxiety and mood disorders (Rabiner et al., 2002). These studies contribute to our understanding of how drugs modulate neural pathways and receptor systems, essential for developing new therapies for neurological conditions.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-3-14-8-4-5-9-15(14)18-16(23)12-24-17-20-19-13(2)22(17)21-10-6-7-11-21/h4-11H,3,12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXKQZHOANCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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